N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound’s unique structure, featuring a cyanopropyl group, a cyclopropyl group, and a prop-2-enoylamino group attached to a benzamide core, suggests potential utility in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with a substituted benzoyl chloride, which reacts with an amine to form the benzamide.
Introduction of the Cyanopropyl Group: This could involve the reaction of the benzamide with a cyanopropyl halide under basic conditions.
Cyclopropyl Group Addition: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or similar reagents.
Prop-2-enoylamino Group Addition: This step might involve the reaction of the intermediate compound with an appropriate enoyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the benzamide core or the attached groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide could have several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Possible applications in drug development, particularly in designing new pharmacological agents.
Industry: Use in the production of specialty chemicals or as a precursor in polymer synthesis.
Mechanism of Action
The mechanism of action for N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide would depend on its specific interactions with biological targets. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, enzymes in metabolic pathways, or receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
N-(2-Cyanopropyl)-N-cyclopropylbenzamide: Lacks the prop-2-enoylamino group.
N-Cyclopropyl-4-(prop-2-enoylamino)benzamide: Lacks the cyanopropyl group.
N-(2-Cyanopropyl)-4-(prop-2-enoylamino)benzamide: Lacks the cyclopropyl group.
Uniqueness
N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide is unique due to the combination of its functional groups, which might confer specific chemical reactivity and biological activity not seen in the similar compounds listed above.
Properties
IUPAC Name |
N-(2-cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-3-16(21)19-14-6-4-13(5-7-14)17(22)20(15-8-9-15)11-12(2)10-18/h3-7,12,15H,1,8-9,11H2,2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXGOLNVUJRXET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1CC1)C(=O)C2=CC=C(C=C2)NC(=O)C=C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.